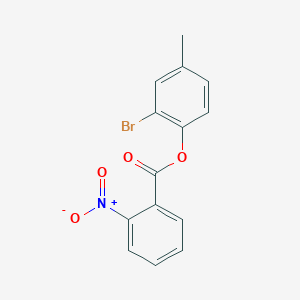

2-Bromo-4-methylphenyl 2-nitrobenzoate

説明

2-Bromo-4-methylphenyl 2-nitrobenzoate (CAS: 940082-05-3) is a brominated aromatic ester featuring a nitro group at the ortho position of the benzoate moiety and a methyl substituent at the para position of the phenyl ring . Structurally, it combines electron-withdrawing (bromo, nitro) and electron-donating (methyl) groups, which influence its reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, where steric and electronic effects are critical .

特性

分子式 |

C14H10BrNO4 |

|---|---|

分子量 |

336.14 g/mol |

IUPAC名 |

(2-bromo-4-methylphenyl) 2-nitrobenzoate |

InChI |

InChI=1S/C14H10BrNO4/c1-9-6-7-13(11(15)8-9)20-14(17)10-4-2-3-5-12(10)16(18)19/h2-8H,1H3 |

InChIキー |

GWWHSLCVPYBDPI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |

正規SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |

製品の起源 |

United States |

準備方法

2-ブロモ-4-メチルフェニル 2-ニトロ安息香酸エステルの合成は、通常、複数段階のプロセスを伴います。一般的な方法には、次の手順が含まれます。

ニトロ化: 安息香酸誘導体へのニトロ基の導入。

臭素化: 芳香族環への臭素原子の付加。

エステル化: 安息香酸とフェニル基の間のエステル結合の形成。

これらの手順の反応条件には、硫酸などの強酸の使用と、鉄や塩化アルミニウムなどの触媒の使用が含まれることがよくあります。 工業生産方法は異なる場合がありますが、一般的にはスケールと効率を最適化して、同様の合成経路に従います .

化学反応の分析

科学研究への応用

2-ブロモ-4-メチルフェニル 2-ニトロ安息香酸エステルは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 酵素阻害とタンパク質相互作用に関する研究に使用することができます。

医学: 新規医薬品や治療薬の開発における潜在的な応用があります。

科学的研究の応用

2-bromo-4-methylphenyl 2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

作用機序

2-ブロモ-4-メチルフェニル 2-ニトロ安息香酸エステルの作用機序は、特定の分子標的との相互作用に関係しています。臭素とニトロ基は、その反応性と結合親和性に重要な役割を果たします。この化合物は求電子剤として作用し、さまざまな置換反応と付加反応に関与することができます。 関与する経路には、多くの場合、分子の求電子中心への求核攻撃が含まれます .

類似化合物との比較

Key Observations :

- Ester Group : Replacing the brominated phenyl group (in 2-bromo-4-methylphenyl esters) with a methyl ester (e.g., M2NB) reduces steric hindrance and increases solubility in polar solvents .

- Bromine vs. Methyl : Bromine’s strong electron-withdrawing effect enhances electrophilic substitution resistance compared to methyl’s electron-donating nature, impacting stability in acidic/basic conditions .

Physicochemical Properties

- Solubility : Nitrobenzoate esters with bulky aryl groups (e.g., 2-bromo-4-methylphenyl) exhibit lower solubility in water compared to methyl esters (e.g., M2NB) due to increased hydrophobicity .

- Melting Points: Brominated derivatives (e.g., this compound) generally have higher melting points than non-brominated analogs due to stronger van der Waals interactions and molecular rigidity .

- Hydrogen Bonding : The nitro group acts as a hydrogen-bond acceptor, influencing crystal packing and stability, as observed in related nitrobenzoate structures .

Research Findings

- Substituent Effects: A 2018 study compared methyl benzoates with varying substituents (e.g., M2NB, M2CB) and found that electron-withdrawing groups (e.g., NO₂, Br) significantly reduce reaction rates in nucleophilic acyl substitutions compared to electron-donating groups (e.g., CH₃) .

- Synthetic Utility: 4-Bromo-2-nitrobenzoic acid (precursor to many esters) is noted for its role in synthesizing heterocyclic compounds, highlighting the versatility of nitrobenzoate intermediates .

生物活性

2-Bromo-4-methylphenyl 2-nitrobenzoate is an organic compound classified as an aromatic ester. Its molecular structure includes a bromine atom, a methyl group, and a nitro group attached to a benzene ring. This unique configuration contributes to its chemical reactivity and potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C15H14BrNO4

- Molar Mass : 336.14 g/mol

The compound's structure enhances its electrophilicity due to the presence of the bromine atom and the nitro group, which can participate in various chemical transformations.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially inducing cytotoxic effects. The halogen substituents may also influence biological interactions through halogen bonding mechanisms.

Potential Biological Activities

-

Antimicrobial Properties :

- Studies have shown that nitroaromatic compounds can exhibit antimicrobial activity against various pathogens.

- The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

-

Anticancer Activity :

- Certain nitro compounds have been noted for their ability to induce apoptosis in cancer cells.

- The reactive intermediates formed during metabolism may interact with DNA or proteins, leading to cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electrophilic nature of the bromine and nitro groups allows them to form covalent bonds with nucleophilic sites on biomolecules.

- Hydrogen Bonding : The nitro group can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.

- Reactive Intermediates : Bioreduction of the nitro group generates reactive species that can damage cellular components.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound. Results indicated a significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 18 |

| Control (Ampicillin) | 22 |

| Control (No Treatment) | 0 |

Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The study highlighted its potential as a chemotherapeutic agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。